Benzyl 2-(4-cyanophenyl)-4-oxopiperidine-1-carboxylate
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Overview
Description
2-(4-Cyanophenyl)-4-oxo-1-piperidinecarboxylic acid phenylmethyl ester is a chemical compound with the molecular formula C20H18N2O3 and a molecular weight of 334.37 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a cyanophenyl group, and a phenylmethyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-(4-Cyanophenyl)-4-oxo-1-piperidinecarboxylic acid phenylmethyl ester involves several steps. One common synthetic route includes the reaction of 4-cyanobenzaldehyde with piperidine-4-one in the presence of a suitable catalyst to form the intermediate 2-(4-cyanophenyl)-4-oxopiperidine. This intermediate is then esterified with phenylmethanol under acidic conditions to yield the final product .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-Cyanophenyl)-4-oxo-1-piperidinecarboxylic acid phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group or the ester moiety is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Cyanophenyl)-4-oxo-1-piperidinecarboxylic acid phenylmethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical products. .
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)-4-oxo-1-piperidinecarboxylic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, leading to changes in cellular processes. Additionally, the compound may interact with receptors on the cell surface, triggering signaling pathways that result in various biological effects .
Comparison with Similar Compounds
2-(4-Cyanophenyl)-4-oxo-1-piperidinecarboxylic acid phenylmethyl ester can be compared with other similar compounds, such as:
2-(4-Cyanophenyl)-4-oxopiperidine: This compound lacks the phenylmethyl ester moiety but shares the piperidine and cyanophenyl groups. It has similar chemical properties but may exhibit different biological activities.
4-Cyanophenylacetic acid: This compound contains the cyanophenyl group but lacks the piperidine ring and ester moiety.
N-(4-Cyanophenyl)piperidine-4-carboxamide: This compound has a similar structure but contains an amide group instead of the ester moiety.
The uniqueness of 2-(4-Cyanophenyl)-4-oxo-1-piperidinecarboxylic acid phenylmethyl ester lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H18N2O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
benzyl 2-(4-cyanophenyl)-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C20H18N2O3/c21-13-15-6-8-17(9-7-15)19-12-18(23)10-11-22(19)20(24)25-14-16-4-2-1-3-5-16/h1-9,19H,10-12,14H2 |
InChI Key |
YBLNJJJVTXGOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CC1=O)C2=CC=C(C=C2)C#N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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